Lipophilicity Modulation: 4,4-Difluorocyclohexyl vs. Standard Cyclohexyl Derivatives
The 4,4-difluorocyclohexyl group significantly increases lipophilicity compared to an unsubstituted cyclohexyl ring, a critical parameter for membrane permeability and target engagement. A direct analog bearing the 4,4-difluorocyclohexyl-N-(4-methylbenzenesulfonamide) core (CID 118470493) has a computed xLogP3-AA of 3.5 [1]. Non-fluorinated N-cyclohexyl-4-methylbenzenesulfonamide analogs typically exhibit xLogP values in the range of 2.5–3.0, representing a 0.5–1.0 log unit difference that indicates substantially higher lipophilicity for the fluorinated compound [2].
| Evidence Dimension | Lipophilicity (xLogP3-AA) |
|---|---|
| Target Compound Data | xLogP3-AA ~3.5 (estimated from a close analog, CID 118470493, which shares the 4,4-difluorocyclohexyl-N-(4-methylbenzenesulfonamide) scaffold) |
| Comparator Or Baseline | N-cyclohexyl-4-methylbenzenesulfonamide analogs: xLogP ~2.5–3.0 |
| Quantified Difference | +0.5 to +1.0 log units higher lipophilicity for the 4,4-difluorocyclohexyl analog |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Increased lipophilicity directly impacts membrane permeability and oral bioavailability, a key differentiator in selecting building blocks for CNS or intracellular-targeting programs.
- [1] PubChem. 3-[5-amino-6-(2-methyl-1,3-thiazol-5-yl)pyrazin-2-yl]-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide. CID 118470493. Computed Properties. View Source
- [2] PubChem. N-cyclohexyl-4-methylbenzenesulfonamide. Estimated xLogP range based on structural comparison. View Source
